Limonin17-beta-D-glucopyranoside

説明

Limonin17-beta-D-glucopyranoside is a highly oxygenated terpenoid secondary metabolite found predominantly in citrus fruits such as lemons, limes, oranges, and grapefruits . It is a glycoside derivative of limonin, known for its various pharmacological activities including anticancer, antimicrobial, antioxidant, and antidiabetic properties .

準備方法

Synthetic Routes and Reaction Conditions

Limonin17-beta-D-glucopyranoside can be synthesized through the glycosylation of limonin. This involves the reaction of limonin with a glucosyl donor under acidic conditions to form the glucopyranoside . The reaction typically requires a catalyst such as trifluoromethanesulfonic acid and is conducted at elevated temperatures to ensure complete glycosylation.

Industrial Production Methods

Industrial production of this compound involves the extraction of limonin from citrus fruits followed by its enzymatic or chemical glycosylation. The process includes steps such as fruit processing, extraction, purification, and glycosylation . The final product is then purified using techniques like high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

Limonin17-beta-D-glucopyranoside undergoes various chemical reactions including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic conditions are used to hydrolyze this compound to release limonin and glucose.

Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound, leading to the formation of various oxidized derivatives.

Reduction: Reducing agents like sodium borohydride can reduce the compound, altering its functional groups and potentially its biological activity.

Major Products Formed

The major products formed from these reactions include limonin, glucose, and various oxidized or reduced derivatives of limonin .

科学的研究の応用

Limonin17-beta-D-glucopyranoside has a wide range of scientific research applications:

作用機序

The mechanism of action of limonin17-beta-D-glucopyranoside involves its hydrolysis to release limonin, which then exerts its biological effects . Limonin induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

類似化合物との比較

Similar Compounds

Obacunone: A limonoid with strong insecticidal and antimicrobial activities.

Limonoate A-ring lactone: A precursor to limonin with similar biological activities.

Uniqueness

Limonin17-beta-D-glucopyranoside is unique due to its glycosylated form, which enhances its solubility and stability compared to its aglycone form, limonin . This glycosylation also affects its biological activity, making it a valuable compound for various research and industrial applications .

生物活性

Limonin 17-beta-D-glucopyranoside is a furanolactone derived from citrus fruits, particularly known for its diverse biological activities. This compound has garnered attention in recent research due to its potential therapeutic benefits, including antioxidant, anti-diabetic, anticancer, and hepatoprotective properties. This article provides a comprehensive overview of the biological activities associated with limonin 17-beta-D-glucopyranoside, supported by data tables, case studies, and detailed research findings.

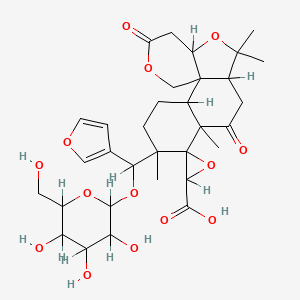

Chemical Structure and Properties

Limonin 17-beta-D-glucopyranoside has the molecular formula and a molecular weight of 650 g/mol. It features a glucopyranoside moiety that enhances its solubility and bioavailability compared to its aglycone form, limonin.

Biological Activities

1. Antioxidant Activity

Limonin 17-beta-D-glucopyranoside exhibits significant antioxidant activity. A study quantified the total antioxidant capacity (TAC) of limonoids extracted from Citrus limon peels, revealing that limonin glucosides significantly scavenge free radicals. The antioxidant potential was assessed using various assays, including the iron reducing power (IRP) method, which demonstrated effective radical scavenging capabilities at concentrations of 50, 100, and 200 µg/mL .

2. Anti-diabetic Activity

In vitro studies have shown that limonin 17-beta-D-glucopyranoside inhibits key enzymes involved in carbohydrate metabolism, specifically α-amylase and α-glucosidase. The IC50 values for enzyme inhibition were determined through enzyme assays comparing the effects of limonin glucosides against acarbose as a standard drug. Results indicated that limonin glucosides possess notable anti-diabetic properties, making them potential candidates for managing diabetes .

Summary of Biological Activities

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to understand the binding interactions of limonin 17-beta-D-glucopyranoside with human pancreatic alpha-amylase (HPA). The simulations indicated that this compound maintains a stable conformation within the active site of HPA, suggesting effective binding and potential for therapeutic applications in managing diabetes .

Case Studies

- Anticancer Effects : In colon adenocarcinoma cells, limonin induced mitochondria-dependent apoptosis and inhibited cell proliferation. This effect was attributed to the modulation of apoptotic pathways and cell cycle regulation .

- Hepatoprotective Effects : In animal models of hepatic ischemia/reperfusion injury, limonin upregulated anti-inflammatory cytokines such as IL-10 while downregulating toll-like receptors (TLR2 and TLR4), indicating its protective role against liver damage .

特性

IUPAC Name |

5-[furan-3-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42O14/c1-28(2)17-9-18(34)30(4)16(31(17)13-42-20(35)10-19(31)45-28)5-7-29(3,32(30)25(46-32)26(39)40)24(14-6-8-41-12-14)44-27-23(38)22(37)21(36)15(11-33)43-27/h6,8,12,15-17,19,21-25,27,33,36-38H,5,7,9-11,13H2,1-4H3,(H,39,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIKIBQJAJRKQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC(C35C(O5)C(=O)O)(C)C(C6=COC=C6)OC7C(C(C(C(O7)CO)O)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924538 | |

| Record name | 10-[(Furan-3-yl)(hexopyranosyloxy)methyl]-6,6,8a,10-tetramethyl-3,8-dioxodecahydro-1H,3H,6H-spiro[naphtho[1',2':3,4]furo[3,2-c]pyran-9,2'-oxirane]-3'-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123564-61-4 | |

| Record name | 10-[(Furan-3-yl)(hexopyranosyloxy)methyl]-6,6,8a,10-tetramethyl-3,8-dioxodecahydro-1H,3H,6H-spiro[naphtho[1',2':3,4]furo[3,2-c]pyran-9,2'-oxirane]-3'-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。